molecular formula C21H23Cl2FN2O B13856607 N-Chloromethyl Citalopram-d6 Chloride

N-Chloromethyl Citalopram-d6 Chloride

Cat. No.: B13856607
M. Wt: 415.4 g/mol
InChI Key: NBPWOQRBNRRAJK-TXHXQZCNSA-M
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Description

N-Chloromethyl Citalopram-d6 Chloride is a deuterated analog of N-Chloromethyl Citalopram Chloride. It is a biochemical compound primarily used for research purposes, particularly in the field of proteomics. The molecular formula of this compound is C21H17D6Cl2FN2O, and it has a molecular weight of 415.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloromethyl Citalopram-d6 Chloride involves the chloromethylation of Citalopram-d6. The reaction typically requires a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the desired position on the Citalopram-d6 molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Chloromethyl Citalopram-d6 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-alkylated derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

N-Chloromethyl Citalopram-d6 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Chloromethyl Citalopram-d6 Chloride is related to its parent compound, Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) that enhances serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This action is primarily mediated through the inhibition of the serotonin transporter. This compound is believed to exert similar effects, although its specific mechanism may vary due to the presence of the chloromethyl and deuterium groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated analogs. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C21H23Cl2FN2O

Molecular Weight

415.4 g/mol

IUPAC Name

chloromethyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/i1D3,2D3;

InChI Key

NBPWOQRBNRRAJK-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(CCl)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]

Origin of Product

United States

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